molecular formula C22H25BrN2O5 B12495082 Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12495082
M. Wt: 477.3 g/mol
InChI Key: MGMSHVHCFPTIAE-UHFFFAOYSA-N
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Description

PROPYL 5-(5-BROMO-2-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-(5-BROMO-2-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Methoxylation: Introduction of a methoxy group.

    Amidation: Formation of the benzamido group.

    Morpholine Introduction: Attachment of the morpholine ring.

    Esterification: Formation of the propyl benzoate ester.

Each step would require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-(5-BROMO-2-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as in drug development.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of PROPYL 5-(5-BROMO-2-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE would depend on its specific interactions with molecular targets. This might involve binding to proteins, enzymes, or receptors, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • PROPYL 5-(5-CHLORO-2-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
  • PROPYL 5-(5-FLUORO-2-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

Uniqueness

The uniqueness of PROPYL 5-(5-BROMO-2-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific functional groups and their arrangement, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H25BrN2O5

Molecular Weight

477.3 g/mol

IUPAC Name

propyl 5-[(5-bromo-2-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H25BrN2O5/c1-3-10-30-22(27)17-14-16(5-6-19(17)25-8-11-29-12-9-25)24-21(26)18-13-15(23)4-7-20(18)28-2/h4-7,13-14H,3,8-12H2,1-2H3,(H,24,26)

InChI Key

MGMSHVHCFPTIAE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)N3CCOCC3

Origin of Product

United States

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